molecular formula C5H12OS B6149560 3-methoxy-2-methylpropane-1-thiol CAS No. 1499835-62-9

3-methoxy-2-methylpropane-1-thiol

Cat. No.: B6149560
CAS No.: 1499835-62-9
M. Wt: 120.2
InChI Key:
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Description

3-methoxy-2-methylpropane-1-thiol is an organic compound with the molecular formula C5H12OS and a molecular weight of 120.21 g/mol It is characterized by the presence of a thiol group (-SH) and a methoxy group (-OCH3) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methylpropane-1-thiol typically involves the reaction of 3-methoxy-2-methylpropane-1-ol with a thiolating agent. One common method is the reaction with hydrogen sulfide (H2S) in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) under reflux conditions . The reaction proceeds as follows:

CH3OCH2CH(CH3)CH2OH+H2SCH3OCH2CH(CH3)CH2SH+H2O\text{CH3OCH2CH(CH3)CH2OH} + \text{H2S} \rightarrow \text{CH3OCH2CH(CH3)CH2SH} + \text{H2O} CH3OCH2CH(CH3)CH2OH+H2S→CH3OCH2CH(CH3)CH2SH+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: 3-methoxy-2-methylpropane-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-2-methylpropane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to participate in redox reactions, forming disulfide bonds with other thiol-containing molecules. This can modulate the activity of enzymes and proteins involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-propanethiol: Similar structure but lacks the methoxy group.

    3-methoxy-1-propanethiol: Similar structure but with a different substitution pattern on the propane backbone.

Properties

CAS No.

1499835-62-9

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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